4-Chlorophenyl 4-phenoxyphenyl sulfone CAS 36794-63-5 properties
4-Chlorophenyl 4-phenoxyphenyl sulfone CAS 36794-63-5 properties
An In-depth Technical Guide to the Properties, Synthesis, and Applications of Diaryl Sulfones, with a Focus on 4-Chlorophenyl 4-phenoxyphenyl sulfone
Introduction: The Diaryl Sulfone Moiety in Advanced Materials
The diaryl sulfone structure is a cornerstone of modern polymer chemistry, imparting exceptional thermal stability, mechanical strength, and chemical resistance to a class of materials known as poly(aryl ether sulfone)s (PAES). The specific compound, 4-Chlorophenyl 4-phenoxyphenyl sulfone (CAS 36794-63-5), represents an asymmetric diaryl sulfone monomer. While specific public data for this exact compound is limited, its structure suggests its role as a potential monomer or intermediate in the synthesis of high-performance polymers.
This guide will delve into the core technical aspects of this class of compounds. To provide a comprehensive and well-supported overview, we will draw upon data from closely related and extensively studied analogues, primarily the symmetric and industrially significant 4,4'-Dichlorodiphenyl sulfone (DCDPS) . The principles of synthesis, reactivity, and structure-property relationships discussed are directly applicable to understanding the behavior of 4-Chlorophenyl 4-phenoxyphenyl sulfone.
Part 1: Physicochemical and Spectroscopic Profile
The physical properties of diaryl sulfones are dominated by the rigid, polar sulfone group and the large, hydrophobic aromatic rings. These features result in high melting points and poor solubility in water, but good solubility in many organic solvents.[1][2]
Physicochemical Data of a Representative Diaryl Sulfone
The following table summarizes the key properties of 4,4'-Dichlorodiphenyl sulfone (DCDPS, CAS 80-07-9), which serves as a reliable model for the broader class of chlorinated diaryl sulfones.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [2][3] |
| Molecular Weight | 287.15 g/mol | [1][2][3] |
| Appearance | White solid / crystalline powder | [3] |
| Melting Point | 148 °C (421 K) | [3] |
| Boiling Point | 397 °C (670 K) | [3] |
| Water Solubility | Insoluble | [1][3] |
| Organic Solubility | Soluble in acetone, ethanol, and chloroform | [1][2] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of diaryl sulfones. The expected spectral features for a compound like 4-Chlorophenyl 4-phenoxyphenyl sulfone would include:
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Infrared (IR) Spectroscopy : The most prominent peaks are the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfone (O=S=O) group, typically found around 1320 cm⁻¹ and 1150 cm⁻¹, respectively. Other key signals would include C-H stretching from the aromatic rings (~3100-3000 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), the C-S bond (~700-800 cm⁻¹), the C-Cl bond (~1090 cm⁻¹), and the aryl ether (C-O-C) linkage stretch (~1240 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton signals will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the electron-withdrawing nature of the sulfone group, protons on the aromatic rings adjacent to it will be shifted downfield. The distinct electronic environments of the 4-chlorophenyl and 4-phenoxyphenyl rings would result in a complex but predictable set of doublets and multiplets.
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¹³C NMR : Aromatic carbons would appear in the δ 120-160 ppm range. Carbons directly attached to the sulfone group, chlorine, and the ether oxygen would show distinct chemical shifts, allowing for unambiguous structural assignment.
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Part 2: Synthesis of Diaryl Sulfones: The Friedel-Crafts Approach
The most common and industrially scalable method for synthesizing diaryl sulfones is through an electrophilic aromatic substitution, specifically a Friedel-Crafts reaction . This can be achieved in a few ways, but the reaction of an arenesulfonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst is a well-established pathway.
For an asymmetric compound like 4-Chlorophenyl 4-phenoxyphenyl sulfone, a logical route would involve the reaction of 4-chlorobenzenesulfonyl chloride with phenoxybenzene (diphenyl ether).
General Synthetic Workflow
The diagram below illustrates the fundamental steps for the synthesis of a diaryl sulfone via the Friedel-Crafts pathway.
Protocol Insights & Causality
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Catalyst Choice : Iron(III) chloride (FeCl₃) is a common catalyst.[4] Its role is to activate the sulfonyl chloride, making the sulfur atom more electrophilic and susceptible to attack by the electron-rich aromatic ring. However, at higher temperatures, FeCl₃ can also act as a chlorinating agent, leading to undesired byproducts like dichlorobenzenes, which complicates purification.[4]
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Solvent and Temperature : The reaction is often carried out using one of the reactants, such as chlorobenzene, as the solvent.[4] Temperatures are typically elevated (140-250°C) to drive the reaction to completion.[4][5] The water formed during the reaction can be removed via azeotropic distillation to push the equilibrium forward.
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Purity Concerns : For polymerization applications, the purity of the monomer is paramount. The primary isomer desired is the 4,4' (para, para) substitution, as other isomers (ortho, para) can disrupt the polymer chain regularity and degrade material properties. Reaction conditions are therefore optimized to maximize the yield of the 4,4' isomer.[3]
Part 3: Core Application: Monomers for High-Performance Polymers
The defining application for diaryl sulfones like DCDPS is their use as monomers in the synthesis of polysulfones. The resulting polymers are prized for their high-temperature resistance, excellent mechanical properties, and resistance to hydrolysis.
The polymerization proceeds via a nucleophilic aromatic substitution reaction. The chlorine atoms on DCDPS are activated by the strongly electron-withdrawing sulfone group, making them susceptible to displacement by a bisphenoxide nucleophile (e.g., from Bisphenol A or Bisphenol S).
The properties that make these polymers so valuable are a direct result of the monomer's structure:
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Sulfone Group : The polar and highly rigid sulfone group introduces strong intermolecular forces and restricts chain rotation, leading to a high glass transition temperature (Tg) and excellent thermal stability.
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Aromatic Rings : The backbone composed entirely of aromatic rings provides exceptional mechanical strength and stiffness.
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Ether Linkages : The ether linkages provide a degree of flexibility and toughness, preventing the polymer from being excessively brittle.
Beyond polymers, diaryl sulfones serve as crucial intermediates in the synthesis of other valuable chemicals, such as bis(aminophenyl) sulfone, which is used in therapeutics and as a curing agent for epoxy resins.[4]
Part 4: Safety and Handling
Chlorinated aromatic sulfones are generally considered stable chemicals but require appropriate handling to minimize risk.
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Acute Hazards : These compounds may cause irritation upon contact with skin, eyes, or the respiratory tract if inhaled as dust.[1][6] Ingestion may be harmful.[6][7][8]
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Handling Precautions :
-
Environmental : Data on environmental persistence and toxicity is often limited, but as with any chlorinated aromatic compound, release into the environment should be avoided.
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Incompatibilities : Avoid contact with strong oxidizing agents.[1][6]
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Decomposition : When heated to decomposition, these compounds can emit highly toxic fumes, including carbon oxides, sulfur oxides, hydrogen chloride, and chlorine gas.[1][6]
References
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Chem-supply.net. (2023). Safety data sheet. Retrieved from [Link]
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The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). EP0364877A1 - Process for the preparation of Bis(4-chlorphenyl) sulfone.
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Wikipedia. (n.d.). 4,4'-Dichlorodiphenyl sulfone. Retrieved from [Link]
- Google Patents. (n.d.). US4983773A - Preparation of bis-(4-chlorophenyl) sulfone.
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Chemsrc. (2025). 4-Chlorophenyl methyl sulfone | CAS#:98-57-7. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Dichlorodiphenyl sulfone. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of bis(4-chlorophenyl) sulfone. Retrieved from [Link]
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ResearchGate. (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. Retrieved from [Link]
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PubMed. (2012). Single crystal structure, spectroscopic (FT-IR, FT-Raman, 1H NMR, 13C NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene. Retrieved from [Link]
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